molecular formula C13H15N3O2 B12746962 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester CAS No. 91857-64-6

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester

Cat. No.: B12746962
CAS No.: 91857-64-6
M. Wt: 245.28 g/mol
InChI Key: KPFHYILVRGPHJI-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester typically involves multi-step reactions. One common method includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the introduction of the carboxylic acid and amino groups through subsequent reactions. Industrial production methods may involve optimized reaction conditions and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester can be compared with other pyrazole derivatives, such as:

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Similar structure but lacks the methyl group on the phenyl ring.

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)-, ethyl ester: Contains a chlorine atom instead of a methyl group. These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the 2-methylphenyl group in this compound may confer unique properties and activities compared to its analogs.

Properties

CAS No.

91857-64-6

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 4-amino-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(14)11(15-16-12)9-7-5-4-6-8(9)2/h4-7H,3,14H2,1-2H3,(H,15,16)

InChI Key

KPFHYILVRGPHJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2C)N

Origin of Product

United States

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